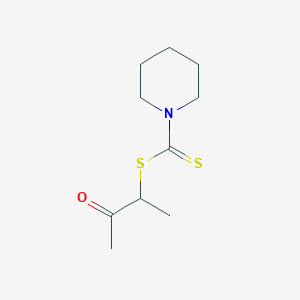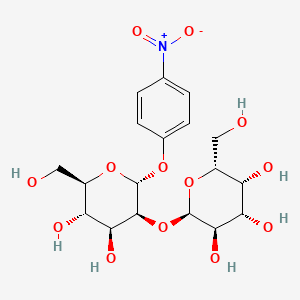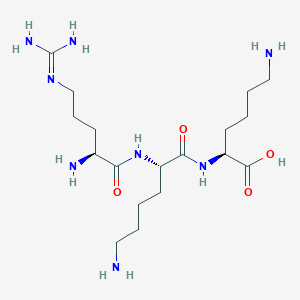![molecular formula C14H14N2S B14449224 N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea CAS No. 76839-34-4](/img/structure/B14449224.png)
N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea is an organosulfur compound with the molecular formula C14H14N2S. This compound is part of the thiourea family, which is characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. Thioureas are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4’-methyl[1,1’-biphenyl]-2-amine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate isothiocyanate, which subsequently reacts with the amine to form the desired thiourea compound .
Another method involves the condensation of 4’-methyl[1,1’-biphenyl]-2-amine with carbon disulfide (CS2) in an aqueous medium. This reaction is typically carried out under basic conditions, using a base such as sodium hydroxide (NaOH) to facilitate the formation of the thiourea derivative .
Industrial Production Methods
Industrial production of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The reactions are typically carried out in batch reactors, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines or alcohols
Substitution: Thiourea derivatives with different substituents
Aplicaciones Científicas De Investigación
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing the substrate from accessing the active site. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition .
Comparación Con Compuestos Similares
N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea can be compared with other thiourea derivatives such as:
Thiourea (SC(NH2)2): The parent compound, which has a simpler structure and is widely used in organic synthesis.
N,N’-Dimethylthiourea: A derivative with two methyl groups attached to the nitrogen atoms, used as a reagent in organic synthesis.
N-Phenylthiourea: A derivative with a phenyl group attached to the nitrogen atom, known for its use as an enzyme inhibitor.
The uniqueness of N-(4’-Methyl[1,1’-biphenyl]-2-yl)thiourea lies in its biphenyl structure, which imparts specific chemical and biological properties that differentiate it from other thiourea derivatives.
Propiedades
| 76839-34-4 | |
Fórmula molecular |
C14H14N2S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
[2-(4-methylphenyl)phenyl]thiourea |
InChI |
InChI=1S/C14H14N2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)16-14(15)17/h2-9H,1H3,(H3,15,16,17) |
Clave InChI |
METSRNZUJCVWCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2NC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)



